2-(4-(2-Hydroxy-3-(naphthalen-1-yloxy)propyl)piperazin-1-YL)phenol

α1-adrenoceptor pharmacology receptor binding assay metabolite activity profiling

2-(4-(2-Hydroxy-3-(naphthalen-1-yloxy)propyl)piperazin-1-YL)phenol (CAS 133347-36-1), systematically named O-Desmethylnaftopidil (DMN), is the primary O-demethylated metabolite of the α1-adrenoceptor antagonist naftopidil. It belongs to the arylpiperazine class of α1-blockers and retains intrinsic α1-adrenoceptor binding activity comparable to the parent compound, with an IC50 of 433.0 nmol/L, while showing no affinity for α2- or β-adrenoceptors.

Molecular Formula C23H26N2O3
Molecular Weight 378.5 g/mol
CAS No. 133347-36-1
Cat. No. B169253
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(4-(2-Hydroxy-3-(naphthalen-1-yloxy)propyl)piperazin-1-YL)phenol
CAS133347-36-1
Synonyms1-Piperazineethanol, 4-(2-hydroxyphenyl)-α-[(1-naphthalenyloxy)Methyl]-
Molecular FormulaC23H26N2O3
Molecular Weight378.5 g/mol
Structural Identifiers
SMILESC1CN(CCN1CC(COC2=CC=CC3=CC=CC=C32)O)C4=CC=CC=C4O
InChIInChI=1S/C23H26N2O3/c26-19(17-28-23-11-5-7-18-6-1-2-8-20(18)23)16-24-12-14-25(15-13-24)21-9-3-4-10-22(21)27/h1-11,19,26-27H,12-17H2
InChIKeySRBVIBLTYWRHJQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

O-Desmethylnaftopidil (CAS 133347-36-1) – Pharmacologically Active Naftopidil Metabolite & Reference Standard


2-(4-(2-Hydroxy-3-(naphthalen-1-yloxy)propyl)piperazin-1-YL)phenol (CAS 133347-36-1), systematically named O-Desmethylnaftopidil (DMN), is the primary O-demethylated metabolite of the α1-adrenoceptor antagonist naftopidil. It belongs to the arylpiperazine class of α1-blockers and retains intrinsic α1-adrenoceptor binding activity comparable to the parent compound, with an IC50 of 433.0 nmol/L, while showing no affinity for α2- or β-adrenoceptors [1]. DMN also exerts Ca2+-antagonistic effects in cardiac preparations, reducing perfusion pressure by 33% and elevating the ventricular fibrillation threshold more than 10-fold in isolated guinea pig hearts [2]. It is supplied as a racemic mixture with a molecular formula of C23H26N2O3 (MW 378.46 g/mol) and a calculated LogP of approximately 4.08 [3].

Why Naftopidil Cannot Substitute for O-Desmethylnaftopidil (CAS 133347-36-1) in Bioanalytical and Pharmacological Studies


Although naftopidil and its O-desmethyl metabolite share the same α1-adrenoceptor target class, they are not interchangeable in analytical workflows or pharmacological investigations. DMN exhibits an α1-adrenoceptor IC50 (433.0 nmol/L) that is 1.84-fold higher (weaker) than that of the parent naftopidil (235.0 nmol/L), yet 1.35-fold lower (more potent) than the alternative metabolite (phenyl)hydroxy-naftopidil (585.0 nmol/L) [1]. In functional Langendorff heart preparations, DMN uniquely reduces coronary perfusion pressure by 33% – an effect that cannot be inferred from receptor binding data alone [2]. Moreover, naftopidil and DMN enantiomers exhibit divergent stereoselective excretion profiles in vivo, with (+)-DMN preferentially excreted over (-)-DMN while naftopidil enantiomers are excreted non-stereoselectively [3]. These quantitative differences mandate compound-specific procurement when the experimental endpoint requires tracking the active metabolite rather than the parent drug, or when impurity profiling of naftopidil drug substance is required .

Head-to-Head Quantitative Differentiation: O-Desmethylnaftopidil (CAS 133347-36-1) vs. Parent and Competing Metabolites


α1-Adrenoceptor Binding Affinity: DMN vs. Naftopidil, PHN, and NHN

In a direct comparative study using radioligand binding assays, O-desmethyl-naftopidil (DMN) demonstrated an IC50 of 433.0 nmol/L at α1-adrenoceptors. This represents a 1.84-fold reduction in binding affinity compared to the parent compound naftopidil (IC50 235.0 nmol/L). Among the three characterized metabolites, DMN occupies an intermediate potency position: it is 1.35-fold more potent than (phenyl)hydroxy-naftopidil (PHN, IC50 585.0 nmol/L) but 8.22-fold less potent than (naphthyl)hydroxy-naftopidil (NHN, IC50 52.7 nmol/L). All metabolites, like the parent, showed no measurable affinity for α2- or β-adrenoceptors [1].

α1-adrenoceptor pharmacology receptor binding assay metabolite activity profiling

Coronary Perfusion Pressure Reduction in Isolated Heart: DMN Exhibits Unique Vasodilatory Effect Not Seen with Other Metabolites

In constant-flow Langendorff-perfused guinea pig hearts, O-desmethyl-naftopidil (DMN) reduced coronary perfusion pressure by 33%, indicating a vasodilatory effect on coronary vasculature. In contrast, the other two metabolites – (naphthyl)hydroxy-naftopidil (NHN) and (phenyl)hydroxy-naftopidil (PHN) – did not produce a comparable reduction in perfusion pressure under identical conditions, although all three compounds decreased force of contraction (66–81%) and slowed spontaneous heart rate (28–48%). Additionally, DMN increased the ventricular fibrillation threshold more than 10-fold, a cardioprotective parameter [1].

cardiovascular pharmacology Langendorff heart preparation Ca2+ antagonism

α1-Adrenoceptor Subtype Selectivity: Naftopidil (and by Inference DMN) Displays α1D > α1A Preference Contrasting with Tamsulosin and Silodosin

Naftopidil exhibits a 3-fold higher affinity for the α1D-adrenoceptor subtype than for the α1A subtype, as demonstrated using cloned human receptors (Ki values: α1D = 1.2 nM, α1A = 3.7 nM, α1B = 20 nM) and confirmed in anesthetized dog models where the prostatic selectivity index (prostatic pressure inhibition vs. blood pressure) was 3.76 for naftopidil, compared to 1.23 for tamsulosin and 0.61 for prazosin [1][2]. In contrast, tamsulosin and silodosin demonstrate a reverse selectivity profile with higher affinity for α1A over α1D (tamsulosin: 3-fold α1A-selective; silodosin: 56-fold α1A-selective). Since DMN retains α1-adrenoceptor binding activity comparable to naftopidil and contributes to its in vivo effects, it is expected to preserve this α1D-preferring profile, which has been clinically associated with a lower incidence of ejaculatory disorders and intraoperative floppy iris syndrome compared to α1A-selective antagonists [3].

α1-subtype selectivity BPH pharmacology lower urinary tract symptoms

Stereoselective Excretion: (+)-DMN Preferentially Excreted Over (-)-DMN, Whereas Naftopidil Enantiomers Show Non-Stereoselective Excretion

Using a validated online column-switching chiral HPLC method with fluorescence detection (λex 290 nm, λem 340 nm), Zhang et al. simultaneously quantified naftopidil (NAF) and O-desmethylnaftopidil (DMN) enantiomers in rat feces following oral administration of racemic naftopidil. The method achieved linearity ranges of 22.5–15,000 ng/mL for (+)/(-)-NAF and 35–25,000 ng/mL for (+)/(-)-DMN, with quantification limits of 22.5 and 35 ng/mL respectively. Critically, (+)-DMN was excreted at significantly higher levels than (-)-DMN (stereoselective excretion), whereas (+)- and (-)-NAF were excreted at comparable levels (non-stereoselective excretion) [1]. This stereoselective disposition indicates that DMN enantiomers are not pharmacokinetically interchangeable, and chiral reference standards of DMN are required for accurate bioanalytical method validation.

chiral pharmacokinetics stereoselective metabolism in vivo metabolite profiling

HPLC Analytical Differentiation: Distinct Retention Time, Recovery, and Detection Limit vs. Naftopidil

A validated RP-HPLC method for simultaneous determination of naftopidil (NAF) and its main metabolite DMN in plasma established the following analytical parameters: retention times were 7.6 min (DMN) and 10.5 min (NAF) using propranolol as internal standard (6.2 min) on a C18 column with methanol-acetonitrile-phosphate buffer mobile phase (UV detection at 240 nm). Absolute recoveries from plasma were 76.8% for DMN and 80.2% for NAF. The assay was linear from 10–800 ng/mL for both analytes (r = 0.9998), with detection limits of 8 ng/mL (DMN) and 5 ng/mL (NAF). Intra-day and inter-day precision (RSD) was ≤6.3% for DMN and ≤11.6% for NAF [1].

bioanalytical method validation HPLC-UV quantification pharmacokinetic study support

Optimal Application Scenarios for O-Desmethylnaftopidil (CAS 133347-36-1) in Research and Industrial Settings


Bioanalytical Reference Standard for Naftopidil Pharmacokinetic Studies

DMN is the primary circulating metabolite of naftopidil in humans, rats, dogs, and mice. Its distinct HPLC retention time (7.6 min vs. 10.5 min for naftopidil on C18) and plasma recovery (76.8%) [1] make it an indispensable calibrator for LC-MS/MS or HPLC-UV method validation. As the metabolite is formed by CYP2C9/2C19-mediated demethylation [2], DMN reference material is required to quantify metabolite-to-parent ratios in drug-drug interaction studies and pharmacogenetic investigations.

Impurity Profiling and Quality Control of Naftopidil Drug Substance

DMN is listed as a known impurity in the synthesis and production of naftopidil active pharmaceutical ingredient . Its quantifiable α1-adrenoceptor activity (IC50 433.0 nmol/L, only 1.84-fold weaker than the API) [3] means that controlling DMN levels in the final drug product is critical for ensuring consistent pharmacological potency and safety across naftopidil batches.

Cardiovascular Pharmacology: Studying Metabolite-Specific Coronary Vasodilation

DMN uniquely reduces coronary perfusion pressure by 33% in Langendorff heart preparations – an effect not shared by the other naftopidil metabolites NHN and PHN [4]. Researchers investigating the tissue-specific hemodynamic contributions of naftopidil metabolites require pure DMN to dissect the molecular basis of this differential vasodilatory activity.

Chiral Pharmacokinetic and Toxicokinetic Investigations

DMN exhibits stereoselective fecal excretion in rats, with (+)-DMN preferentially eliminated over (-)-DMN, whereas naftopidil enantiomers are excreted non-stereoselectively [5]. Chiral reference standards of DMN enantiomers are therefore essential for laboratories conducting enantioselective ADME studies, therapeutic drug monitoring, or forensic toxicology involving naftopidil-treated subjects.

Quote Request

Request a Quote for 2-(4-(2-Hydroxy-3-(naphthalen-1-yloxy)propyl)piperazin-1-YL)phenol

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.